2-(Trifluoromethoxy)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of benzyl ethers, including compounds structurally related to 2-(Trifluoromethoxy)benzyl alcohol, can be efficiently achieved using bench-stable pyridinium salts such as 2-benzyloxy-1-methylpyridinium triflate. These salts facilitate the conversion of alcohols into benzyl ethers upon warming, providing good to excellent yields for a wide range of alcohols (Poon & Dudley, 2006). Additionally, secondary benzylation using benzyl alcohols catalyzed by metal triflates, including lanthanoid, scandium, and hafnium triflate, has been shown to be highly effective, allowing for the secondary benzylation of various nucleophiles with secondary benzyl alcohols in the presence of water (Noji et al., 2003).
Molecular Structure Analysis
Although direct studies on the molecular structure of 2-(Trifluoromethoxy)benzyl alcohol specifically were not found, the analysis of related trifluoromethylated compounds suggests that the trifluoromethyl group can significantly influence the electronic properties and conformation of the molecule. Inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols, demonstrated in compounds such as 2,5-bis(trifluoromethyl)hexane-2,5-diol, highlights the impact of the trifluoromethyl group on molecular structure and stability (Singh, Twamley, & Shreeve, 2001).
Chemical Reactions and Properties
Deoxytrifluoromethylation of alcohols has emerged as a significant reaction, enabling the incorporation of the trifluoromethyl group into various drug-like molecules to improve their pharmaceutical properties. This reaction underscores the chemical reactivity and utility of trifluoromethylated alcohols in synthesizing compounds with enhanced properties (Intermaggio et al., 2022).
Physical Properties Analysis
The physical properties of 2-(Trifluoromethoxy)benzyl alcohol, such as solubility, melting point, and boiling point, can be inferred from related compounds. For instance, the presence of the trifluoromethoxy group typically increases the polarity and lowers the volatility compared to non-fluorinated analogs, affecting solubility in organic solvents and water.
Chemical Properties Analysis
Compounds like 2-(Trifluoromethoxy)benzyl alcohol often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethoxy group. This group affects the acidity of proximal hydrogens and the reactivity towards nucleophiles and electrophiles. The use of trifluoromethanesulfonic acid and related reagents in catalyzing benzylation reactions further illustrates the chemical versatility and reactivity of such compounds (Wilsdorf, Leichnitz, & Reissig, 2013).
Scientific Research Applications
Benzylation of Alcohols
A study by Poon and Dudley (2006) described the use of a stable organic salt, 2-benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers upon warming, showcasing a method for benzylation of a wide range of alcohols (Poon & Dudley, 2006).
O-Benzylating Reagent
Yamada, Fujita, and Kunishima (2012) developed 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), an acid-catalyzed O-benzylating reagent, offering an inexpensive and stable method for producing benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Secondary Benzylation Using Metal Triflates
Noji et al. (2003) explored the secondary benzylation of various nucleophiles using secondary benzyl alcohol and metal triflates, highlighting the use of trifluoromethanesulfonic acid in this context (Noji et al., 2003).
Protecting Group-Free Use of Alcohols in Reactions
A study by Cullen, Muller, and Williams (2017) demonstrated the use of aluminium triflate as a catalyst to render benzylic and allylic alcohols electrophilic without chemical modification, showcasing a method for dehydrative nucleophilic displacement reactions (Cullen, Muller, & Williams, 2017).
Renewable Benzyl Alcohol Production
Pugh et al. (2015) engineered Escherichia coli for the biosynthesis of benzyl alcohol from glucose, illustrating a novel approach for renewable production of this compound (Pugh et al., 2015).
Selective Oxidation of Benzyl Alcohol
Research by Marotta et al. (2011) investigated the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system, indicating a potential green chemistry application (Marotta et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOVMLDFMWLRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380432 | |
Record name | 2-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl alcohol | |
CAS RN |
175278-07-6 | |
Record name | 2-(Trifluoromethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)benzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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